molecular formula C24H19N5O3S B3493548 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

Cat. No.: B3493548
M. Wt: 457.5 g/mol
InChI Key: ZAGMXSVGWROHRS-UHFFFAOYSA-N
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Description

2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a complex organic compound with a molecular formula of C24H18N4O3S. This compound is characterized by the presence of a triazole ring, an aniline group, and a benzofuran moiety, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.

    Coupling with Benzofuran Moiety: The final step involves the coupling of the triazole-aniline intermediate with a benzofuran derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the benzofuran moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, alkylation, and acylation, particularly at the aniline and triazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides (R-X), and acyl chlorides (RCOCl) are used under appropriate conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced derivatives (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETIC ACID: This compound shares the triazole and aniline groups but lacks the benzofuran moiety.

    (5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ACETONITRILE: This compound has a similar triazole structure but differs in the substituents attached to the triazole ring.

Uniqueness

The uniqueness of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE lies in its combination of the triazole, aniline, and benzofuran moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c30-21(25-18-11-12-20-16(13-18)14-32-22(20)31)15-33-24-28-27-23(26-17-7-3-1-4-8-17)29(24)19-9-5-2-6-10-19/h1-13H,14-15H2,(H,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGMXSVGWROHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)NC5=CC=CC=C5)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Reactant of Route 6
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

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